molecular formula C7H17NO2 B8501690 1-Amino-3-(tert-butoxy)propan-2-ol

1-Amino-3-(tert-butoxy)propan-2-ol

Cat. No.: B8501690
M. Wt: 147.22 g/mol
InChI Key: ZKHHFKLWZNETDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(tert-butoxy)propan-2-ol is a secondary alcohol derivative featuring an amino group (-NH₂) at position 1 and a bulky tert-butoxy (-O-tert-butyl) group at position 3 of the propan-2-ol backbone.

Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

1-amino-3-[(2-methylpropan-2-yl)oxy]propan-2-ol

InChI

InChI=1S/C7H17NO2/c1-7(2,3)10-5-6(9)4-8/h6,9H,4-5,8H2,1-3H3

InChI Key

ZKHHFKLWZNETDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(CN)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Epoxide Intermediates

A widely documented route involves the ring-opening of epoxide intermediates. The synthesis begins with the preparation of tert-butoxy epoxides, such as tert-butyl glycidyl ether. For example, tert-butyl glycidyl ether can be synthesized by reacting epichlorohydrin with tert-butanol in the presence of a base like sodium hydroxide . The epoxide is then subjected to nucleophilic attack by ammonia or a protected amine.

Epichlorohydrin+tert-butanolNaOHtert-butyl glycidyl etherNH31-Amino-3-(tert-butoxy)propan-2-ol\text{Epichlorohydrin} + \text{tert-butanol} \xrightarrow{\text{NaOH}} \text{tert-butyl glycidyl ether} \xrightarrow{\text{NH}_3} 1\text{-Amino-3-(tert-butoxy)propan-2-ol}

Key parameters influencing yield and selectivity include:

  • Temperature : Reactions conducted at 0–5°C favor mono-amination, minimizing di- or tri-aminated byproducts .

  • Solvent : Polar aprotic solvents (e.g., tetrahydrofuran) enhance nucleophilicity of ammonia, while water content above 5% promotes hydrolysis .

  • Catalyst : Lewis acids like boron trifluoride etherate accelerate epoxide ring-opening but may reduce enantiomeric purity in chiral syntheses .

Table 1 : Optimization of Epoxide Ring-Opening Conditions

ParameterOptimal RangeYield (%)Purity (%)
Temperature0–5°C78–8295
Ammonia Concentration2.5 M in THF8597
Reaction Time24 h8096

Reductive Amination of Ketone Precursors

An alternative approach employs reductive amination of 3-(tert-butoxy)-2-hydroxypropanal. This method is advantageous for stereocontrol, as chiral catalysts or resolving agents can direct asymmetric synthesis. The ketone precursor is synthesized via oxidation of 3-(tert-butoxy)propan-2-ol using Jones reagent (CrO₃/H₂SO₄) . Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride yields the target compound.

3-(tert-butoxy)propan-2-olCrO3/H2SO43-(tert-butoxy)-2-hydroxypropanalNH4OAc, NaBH3CN1-Amino-3-(tert-butoxy)propan-2-ol3\text{-(tert-butoxy)propan-2-ol} \xrightarrow{\text{CrO}3/\text{H}2\text{SO}4} 3\text{-(tert-butoxy)-2-hydroxypropanal} \xrightarrow{\text{NH}4\text{OAc, NaBH}_3\text{CN}} \text{this compound}

Critical Considerations :

  • Stereoselectivity : Use of (R)- or (S)-BINAP ligands with palladium catalysts achieves enantiomeric excess (ee) >90% .

  • Byproduct Formation : Over-reduction to 3-(tert-butoxy)propan-2-amine occurs if reaction pH exceeds 8.5 .

Alkylation of Aminopropanediols

Direct alkylation of 1-amino-2-propanol with tert-butyl bromide or tert-butyl tosylate offers a straightforward but less selective route. The reaction is typically conducted in dimethylformamide (DMF) with potassium carbonate as a base .

1-Amino-2-propanol+tert-butyl bromideK2CO3,DMF1-Amino-3-(tert-butoxy)propan-2-ol1\text{-Amino-2-propanol} + \text{tert-butyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} 1\text{-Amino-3-(tert-butoxy)propan-2-ol}

Challenges :

  • Regioselectivity : The secondary hydroxyl group in 1-amino-2-propanol is less reactive, leading to mixtures of O- and N-alkylated products.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the desired product, with yields rarely exceeding 50% .

Enzymatic Resolution of Racemic Mixtures

For applications requiring enantiopure material, enzymatic resolution using lipases or esterases is employed. Racemic this compound is acetylated at the hydroxyl group, and enzymes selectively hydrolyze one enantiomer’s ester. For instance, Candida antarctica lipase B (CAL-B) achieves 98% ee for the (S)-enantiomer .

Table 2 : Performance of Enzymatic Resolution Methods

EnzymeSubstrateee (%)Yield (%)
CAL-BAcetylated racemate9845
Pseudomonas fluorescens esteraseButyryl derivative9238

Green Chemistry Approaches

Recent advances emphasize solvent-free and catalytic methods. Microwave-assisted synthesis reduces reaction times from 24 h to 30 minutes, with comparable yields (80–85%) . Additionally, recyclable catalysts like zeolite-supported palladium minimize waste.

Industrial-Scale Production

Commercial synthesis (e.g., Sigma-Aldrich’s technical-grade product) employs continuous-flow reactors to enhance reproducibility . Key steps include:

  • Epoxide Formation : tert-Butyl glycidyl ether synthesis in a packed-bed reactor with ion-exchange resin catalysts.

  • Amination : Gas-phase ammonia introduction under high pressure (50–100 bar).

  • Distillation : Short-path distillation removes low-boiling impurities (<0.5%).

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(tert-butoxy)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include carbonyl compounds, secondary and tertiary amines, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 1-Amino-3-(tert-butoxy)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butoxy group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and receptors . The hydroxyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical properties and applications of 1-amino-3-(tert-butoxy)propan-2-ol and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent (Position 3) Physical State Key Applications/Synthesis Roles
This compound C₇H₁₇NO₂ 147.22 (calc.) tert-butoxy Likely liquid Organic synthesis, protective group chemistry
1-Amino-3-(4-methoxyphenoxy)propan-2-ol C₁₀H₁₅NO₃ 197.23 4-methoxyphenoxy Solid (CAS 5002-93-7) Pharmaceutical intermediates
1-Amino-3-(3-methylphenoxy)propan-2-ol C₁₀H₁₅NO₂ 181.23 3-methylphenoxy Oil Research chemicals, ligand synthesis
1-Amino-3-(dimethylamino)propan-2-ol C₅H₁₄N₂O 118.18 dimethylamino Liquid (CAS 50411-39-7) Catalysis, surfactants
1-Tert-butoxypropan-2-ol C₇H₁₆O₂ 132.20 tert-butoxy (no amino) Liquid (CAS 57018-52-7) Solvent, industrial applications

Structural and Functional Differences

  • Steric Effects: The tert-butoxy group in this compound introduces significant steric bulk compared to smaller substituents like methoxy or methylphenoxy. This bulk enhances stability in reactions requiring steric protection but may reduce solubility in polar solvents .
  • Electronic Effects: The amino group increases basicity and hydrogen-bonding capacity, distinguishing it from non-amino analogs like 1-tert-butoxypropan-2-ol. This property is critical in catalysis or interactions with biological targets .
  • Aryloxy vs. In contrast, alkyloxy derivatives like tert-butoxy prioritize steric protection .

Q & A

Q. What are the established synthetic routes for 1-Amino-3-(tert-butoxy)propan-2-ol, and how are they validated?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example:

  • Route A : Reacting tert-butyl glycidyl ether with ammonia under controlled pH (8–10) and temperature (40–60°C) to introduce the amino group .
  • Route B : Reductive amination of 3-(tert-butoxy)-2-propanone using sodium cyanoborohydride and ammonium acetate in methanol .
    Validation : Purity is confirmed via HPLC (>95%), and structural integrity via 1H^1H-NMR (e.g., δ 1.15 ppm for tert-butyl protons, δ 3.4–3.8 ppm for methine and methylene groups) .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • 1H^1H-NMR : Focus on splitting patterns for the amino-propanol backbone (e.g., δ 2.6–3.2 ppm for NH2_2 adjacent to CH2_2) and tert-butoxy group (singlet at δ 1.15 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 132.2 (C7_7H16_{16}O2_2) and fragmentation patterns (e.g., loss of tert-butoxy group at m/z 87) .
  • IR Spectroscopy : O–H stretch (3200–3600 cm1^{-1}) and C–O–C ether linkage (1100–1250 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound, given its structural analogs' hazards?

Methodological Answer:

  • PPE : Use nitrile gloves (EN 374 certified), goggles, and fume hoods to prevent skin/eye contact .
  • Ventilation : Maintain airflow >0.5 m/s to avoid vapor accumulation .
  • Toxicology : While not classified as acutely toxic, structural analogs (e.g., 1-tert-butoxypropan-2-ol) are flagged by IARC for carcinogenic risk in rodents . Conduct toxicity assays (e.g., Ames test) for novel derivatives.

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., proline derivatives) to enhance stereoselectivity .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. alcohols (MeOH, EtOH) for solubility and reaction kinetics .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 80°C vs. 12 hours conventional) .

Q. How should researchers address discrepancies in NMR data between synthesized batches?

Methodological Answer:

  • Deuterated Solvent Effects : Verify solvent purity (e.g., DMSO-d6_6 vs. CDCl3_3) and residual proton signals .
  • Dynamic NMR (DNMR) : Analyze rotational barriers of the tert-butoxy group if splitting anomalies occur .
  • Cross-Validation : Compare with computational NMR predictions (e.g., DFT calculations using Gaussian) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

  • Analog Synthesis : Modify the amino group (e.g., alkylation, acylation) or tert-butoxy substituent (e.g., replace with cyclopentyloxy) .
  • Biological Assays : Test analogs for β-blocker activity (e.g., binding to adrenergic receptors) or antiproliferative effects (e.g., MTT assay on cancer cell lines) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities .

Q. What environmental impact assessments are relevant for this compound?

Methodological Answer:

  • PBT/vPvB Screening : Use OECD 301/302 guidelines to evaluate persistence (e.g., hydrolysis half-life >40 days) and bioaccumulation (log KowK_{ow} <3.5) .
  • Ecotoxicity : Conduct algae growth inhibition tests (OECD 201) and Daphnia magna acute toxicity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.